molecular formula C21H28N2O5 B2832046 8-Benzyl 1-tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate CAS No. 2007920-00-3

8-Benzyl 1-tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate

Cat. No. B2832046
CAS RN: 2007920-00-3
M. Wt: 388.464
InChI Key: GNGIBMWWCYZLQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Benzyl 1-tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate is a chemical compound with a molecular weight of 255.31 . It is used in pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of 8-Benzyl 1-tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate is complex, as indicated by its name. The structure includes a spiro[4.5]decane ring system, which is a type of cyclic compound where two rings share a single atom .

Scientific Research Applications

Supramolecular Arrangements and Crystal Structures

  • Supramolecular Arrangements: Research on cyclohexane-5-spirohydantoin derivatives, closely related to the specified compound, has revealed insights into their supramolecular arrangements. The study highlights the impact of substituents on the cyclohexane ring in forming crystal structures without solvent molecules, emphasizing the role of hydrogen bonding in creating dimers and ribbons (Graus et al., 2010).

Conformational Analysis and Synthetic Applications

  • Conformational Analysis: A study on spirolactams as conformationally restricted pseudopeptides discusses the synthesis of derivatives intended for use in peptide synthesis, providing a basis for understanding the conformational preferences of these compounds and their potential as gamma-turn/distorted type II beta-turn mimetics (Fernandez et al., 2002).

Spectroscopic Characterization and Stereochemistry

  • Stereochemistry Assignment: Research on the relative configuration of diazaspiro[4.5]decanes and related structures utilizes NMR techniques to determine the stereochemical arrangements of these compounds. This work provides crucial insights into the conformational preferences and tautomeric equilibria, essential for the development of novel compounds with specific stereochemical configurations (Guerrero-Alvarez et al., 2004).

Chemical Synthesis and Potential Biological Activity

  • Synthetic Approaches: A synthesis study details the preparation of spirolactams and spirolactones, including a compound structurally related to the one of interest. This research provides a pathway for the synthesis of complex spirocyclic structures, which could be utilized in the development of novel bioactive molecules or materials (Martín & Bermejo, 1995).

Advanced Materials Development

  • Materials Synthesis: The synthesis of N-(4-aryl-1-piperazinylbutyl)-substituted 7,8-benzo-1,3-diazaspiro[4,5]decane-2,4-dione derivatives explores the potential of these compounds in developing new materials with anxiolytic activity, demonstrating the versatility of spirocyclic compounds in materials science (Kossakowski et al., 1998).

properties

IUPAC Name

8-O-benzyl 1-O-tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5/c1-20(2,3)28-19(26)23-17(24)9-10-21(23)11-13-22(14-12-21)18(25)27-15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGIBMWWCYZLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=O)CCC12CCN(CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Benzyl 1-tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate

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